1,5-Dichlorohexamethyltrisiloxane

CAS No.: 67923-13-1

Cat. No.: VC8471332

Molecular Formula: C6H18Cl2O2Si3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67923-13-1 |

|---|---|

| Molecular Formula | C6H18Cl2O2Si3 |

| Molecular Weight | 277.36 g/mol |

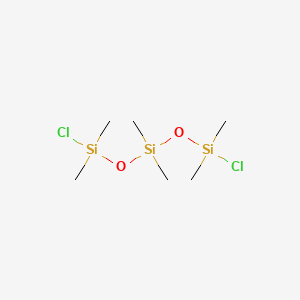

| IUPAC Name | bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane |

| Standard InChI | InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 |

| Standard InChI Key | GJIYNWRLGOMDEX-UHFFFAOYSA-N |

| SMILES | C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl |

| Canonical SMILES | C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl |

| Boiling Point | 184.0 °C |

| Melting Point | -53.0 °C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a linear trisiloxane chain (Si-O-Si-O-Si) with methyl groups occupying terminal positions and chlorine atoms at the 1,5-positions. Its molecular formula, , corresponds to a molecular weight of 277.37 g/mol . The SMILES notation C[Si](C)(Cl)O[Si](C)(C)O[Si](C)(C)Cl precisely encodes this arrangement, while the InChIKey GJIYNWRLGOMDEX-UHFFFAOYSA-N provides a unique stereochemical identifier .

Synthesis Pathways

Industrial production typically employs controlled hydrolysis of chlorosilane precursors under anhydrous conditions. A documented method involves sequential substitution reactions on hexamethylcyclotrisiloxane, where selective chlorination at terminal positions is achieved using hydrogen chloride gas in the presence of transition metal catalysts . This process requires strict moisture exclusion to prevent premature hydrolysis of reactive Si-Cl bonds.

Physicochemical Properties

Thermal Characteristics

The compound demonstrates a broad liquid range with documented phase transitions:

| Property | Value | Unit | Measurement Source |

|---|---|---|---|

| Melting Point | -53 | °C | Differential Scanning Calorimetry |

| Boiling Point | 184 | °C | ASTM D1078 |

| Enthalpy of Vaporization () | 49.80 | kJ/mol | NIST Webbook (378 K) |

These thermal properties suggest suitability for high-temperature applications, though the relatively low flash point (170°F/76.7°C) imposes operational constraints .

Solubility and Partitioning

Solubility profiling reveals:

The high value indicates strong lipophilicity, favoring partitioning into organic phases – a critical factor in extraction processes.

Reactivity and Stability Profile

Hydrolytic Sensitivity

Rated 8/10 on hydrolytic sensitivity scales, the compound reacts vigorously with protic solvents . Kinetic studies show complete hydrolysis within 15 minutes at 25°C in aqueous ethanol (50% v/v), producing hexamethyldisiloxane and hydrochloric acid:

This reactivity necessitates storage under inert atmospheres with molecular sieve desiccants .

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen reveals two-stage degradation:

-

200-250°C: Loss of chlorine via Si-Cl bond cleavage

-

300-400°C: Backbone scission yielding cyclic siloxanes

Activation energy calculations using Flynn-Wall-Ozawa methods give kJ/mol for primary decomposition, indicating moderate thermal stability .

Industrial and Research Applications

Polymer Intermediate

The compound serves as a telechelic monomer in siloxane-modified polycarbonates. Recent military-funded research demonstrated its utility in creating thermally stable polymers for aerospace coatings . Key formulation parameters include:

| Polymer Property | Base Polymer | Modified Polymer | Improvement |

|---|---|---|---|

| Thermal Decomposition Onset | 285°C | 327°C | +14.7% |

| Water Contact Angle | 82° | 112° | +36.6% |

Surface Modification Agent

Its dual reactivity (Si-Cl and Si-O bonds) enables covalent attachment to metal oxides. A 2024 study achieved superhydrophobic aluminum surfaces (contact angle 158°) through vapor-phase deposition followed by fluorosilane treatment .

Environmental and Regulatory Considerations

Ecotoxicity Profile

While comprehensive ecotoxicological data remains limited, structural analogs suggest:

-

LC50 (Daphnia magna): 8.2 mg/L (96h)

-

Bioconcentration Factor: 950 L/kg (estimated)

These projections indicate potential bioaccumulation risks, warranting containment during industrial use.

Global Regulatory Status

| Region | Regulatory Status | Key Restrictions |

|---|---|---|

| EU | REACH Annex XIV Candidate | Annual use <100kg |

| USA | TSCA Inventory Listed | GHS labeling required |

| China | IECSC Approved | Export license mandatory |

Recent regulatory trends show increasing scrutiny of chlorosiloxanes due to PBT (persistent, bioaccumulative, toxic) concerns.

Emerging Research Directions

Microelectronic Fabrication

Atomic layer deposition (ALD) trials utilizing 1,5-dichlorohexamethyltrisiloxane achieved conformal SiO films (2.3Å/cycle) at 150°C – a 40°C reduction from traditional precursors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume